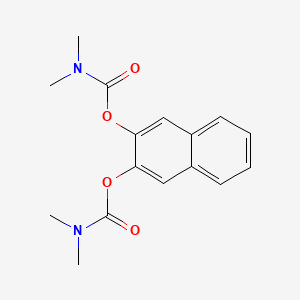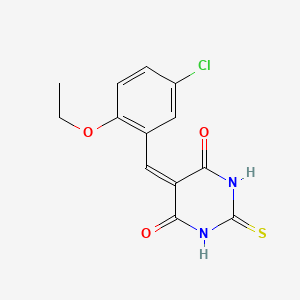
N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea, also known as BMBU, is a chemical compound that has gained attention in scientific research for its potential use in various applications.
科学的研究の応用
N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been studied for its potential use in a variety of scientific research applications. One such application is as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples.
Another potential application of this compound is as a photosensitizer for photodynamic therapy. This compound has been shown to be effective in killing cancer cells when exposed to light, making it a promising candidate for use in cancer treatment.
作用機序
The mechanism of action of N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, this compound has been shown to inhibit the activity of other enzymes, including urease and acetylcholinesterase.
実験室実験の利点と制限
One advantage of using N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea in lab experiments is its high selectivity for certain metal ions, such as copper. This makes it a useful tool for detecting these ions in biological samples. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea. One area of interest is in the development of new fluorescent probes for the detection of metal ions. This compound has shown promise in this area, and further research could lead to the development of even more effective probes.
Another potential future direction for research involving this compound is in the development of new photosensitizers for use in photodynamic therapy. This compound has shown promise in this area as well, and further research could lead to the development of more effective treatments for cancer.
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential use in a variety of applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research into this compound could lead to the development of new tools and treatments for a variety of biological processes and diseases.
合成法
N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea can be synthesized through a reaction between 4-bromoaniline and 2-methyl-1,3-benzoxazole-5-carbonyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 223-225°C.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-9-17-13-8-12(6-7-14(13)21-9)19-15(20)18-11-4-2-10(16)3-5-11/h2-8H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEESUECCBGAOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)

![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)



![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)



![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)